Structural Elucidation and Synthetic Utility of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene
Structural Elucidation and Synthetic Utility of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic decoration of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene (CAS: 1504282-99-8) emerges as a highly versatile, trifunctional building block [1].
This whitepaper provides an in-depth technical analysis of its exact chemical structure, physicochemical properties, and the causality behind its synthetic protocols. By dissecting the orthogonal reactivity of its functional groups, this guide serves as an authoritative resource for drug development professionals aiming to incorporate functionalized aryl ethers into their pipelines.
Chemical Anatomy and Structural Logic
The exact chemical structure of 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is defined by a central benzene ring bearing three distinct substituents arranged in a meta (1,3,5) configuration. This specific substitution pattern is not arbitrary; it minimizes steric hindrance between the functional groups while distributing their electronic effects symmetrically across the aromatic π -system.
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Position 1 (Bromine): Serves as a robust synthetic handle. The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
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Position 3 (Fluorine): Acts as an electronic and metabolic modulator. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the ring. In drug design, this specific placement often blocks cytochrome P450-mediated aromatic oxidation and modulates the pKa of adjacent functional groups.
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Position 5 ((2-Methoxyethoxy)methyl group): This PEG-like ether side chain ( -CH2-O-CH2CH2-O-CH3 ) is critical for physicochemical optimization. Halogenated aromatics are notoriously lipophilic and poorly soluble in aqueous media. The introduction of this oxygen-rich, flexible chain disrupts crystal packing and significantly enhances aqueous solubility, a vital parameter for oral bioavailability.
Quantitative Data Summary
The following table summarizes the core quantitative and physicochemical identifiers for the compound, essential for analytical verification and stoichiometric calculations [1].
| Property | Value / Description |
| Chemical Name | 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene |
| CAS Registry Number | 1504282-99-8 |
| Molecular Formula | C10H12BrFO2 |
| Molecular Weight | 263.10 g/mol |
| SMILES String | COCCOCC1=CC(F)=CC(Br)=C1 |
| Topological Polar Surface Area (TPSA) | 18.5 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Functional Group Reactivity Mapping
To effectively utilize this building block, researchers must understand the orthogonal nature of its functional groups. The diagram below maps the distinct chemical role of each substituent.
Caption: Orthogonal reactivity map of the 1,3,5-substituted benzene core.
Validated Synthesis Workflow
The most efficient and scalable route to synthesize 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is via a Williamson ether synthesis, utilizing (3-Bromo-5-fluorophenyl)methanol (CAS: 216755-56-5) as the primary precursor[2].
Causality and Experimental Design
The Williamson ether synthesis relies on an SN2 mechanism. The benzylic alcohol must be quantitatively deprotonated to form a highly nucleophilic alkoxide. Sodium hydride (NaH) is selected as the base because it is non-nucleophilic and drives the reaction to completion through the irreversible evolution of hydrogen gas ( H2 ). Anhydrous conditions are critical; any residual water will quench the NaH and the resulting alkoxide, drastically reducing yields.
Step-by-Step Experimental Protocol
Reagents Required:
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(3-Bromo-5-fluorophenyl)methanol (1.0 equiv)
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Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
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1-Bromo-2-methoxyethane (1.2 equiv)
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Anhydrous Tetrahydrofuran (THF) (Reaction solvent)
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Ammonium chloride ( NH4Cl ), saturated aqueous solution (Quenching agent)
Step 1: Preparation of the Alkoxide Intermediate
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Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure the complete exclusion of moisture.
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Suspend NaH (1.5 equiv) in anhydrous THF and cool the mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic deprotonation step and prevents solvent degradation.
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Dissolve (3-Bromo-5-fluorophenyl)methanol (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour until H2 evolution ceases.
Step 2: SN2 Etherification 5. Re-cool the reaction mixture to 0 °C. 6. Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise. Causality: The primary alkyl halide is chosen to minimize steric hindrance during the SN2 nucleophilic attack by the bulky benzylic alkoxide. 7. Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12–16 hours. 8. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the lower-Rf alcohol spot confirms reaction completion.
Step 3: Workup and Purification 9. Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4Cl . Causality: NH4Cl safely neutralizes unreacted NaH without creating a highly basic aqueous layer that could cause product degradation. 10. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 . 11. Concentrate under reduced pressure and purify the crude oil via silica gel flash chromatography to yield the pure 1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene.
Synthetic Pathway Visualization
Caption: Step-by-step Williamson ether synthesis pathway for CAS 1504282-99-8.
Conclusion
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene is a highly engineered intermediate. By combining a cross-coupling-ready bromide, an electronically deactivating fluoride, and a solubilizing ether chain, it allows medicinal chemists to rapidly build complex, drug-like scaffolds with pre-optimized physicochemical properties. Strict adherence to anhydrous protocols and controlled SN2 conditions ensures high-fidelity synthesis of this critical building block.
